molecular formula C16H22N2 B5615337 3-(azepan-1-ylmethyl)-2-methyl-1H-indole

3-(azepan-1-ylmethyl)-2-methyl-1H-indole

Cat. No.: B5615337
M. Wt: 242.36 g/mol
InChI Key: ADAQPGHRUBPWHZ-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylmethyl)-2-methyl-1H-indole is a heterocyclic compound with the molecular formula C15H20N2. This compound features an indole core substituted with an azepane ring and a methyl group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylmethyl)-2-methyl-1H-indole typically involves the reaction of 2-methylindole with azepane in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Base: Bases such as sodium hydride or potassium carbonate are employed to deprotonate the indole nitrogen, facilitating nucleophilic substitution.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylmethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2-carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(Azepan-1-ylmethyl)-2-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylmethyl)-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-ylmethyl)-1H-indole
  • 3-(Azepan-1-ylmethyl)-1H-indole-5-carbonitrile

Uniqueness

3-(Azepan-1-ylmethyl)-2-methyl-1H-indole is unique due to the presence of both the azepane ring and the methyl group on the indole core. This structural combination can result in distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-13-15(12-18-10-6-2-3-7-11-18)14-8-4-5-9-16(14)17-13/h4-5,8-9,17H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAQPGHRUBPWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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